![molecular formula C14H15N5O2 B2949339 3-amino-6-(dimethylamino)-1-(4-methylphenyl)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one CAS No. 136860-18-9](/img/structure/B2949339.png)
3-amino-6-(dimethylamino)-1-(4-methylphenyl)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-6-(dimethylamino)-1-(4-methylphenyl)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one (hereafter referred to as “compound”) is a synthetic compound that has been studied for its potential medicinal applications. It is a derivative of pyrazolo[3,4-d][1,3]oxazin-4(1H)-one, a heterocyclic compound with a five-membered ring structure. Compound has been studied for its ability to modulate various physiological and biochemical processes.
Scientific Research Applications
Compound has been studied for its potential applications in the fields of medicinal chemistry, drug design, and biochemistry. It has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. Compound has also been studied for its potential to modulate the activity of certain cell signaling pathways, such as those involving phospholipase C and protein kinase C. Additionally, it has been investigated for its ability to inhibit the growth of certain cancer cell lines.
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a key enzyme that plays a pivotal role in regulating various essential cellular processes, including cell proliferation, growth, metabolism, motility, and apoptosis .
Mode of Action
The compound interacts with EGFR-TK, inhibiting its activity . This inhibition disrupts the normal functioning of the enzyme, leading to a decrease in the phosphorylation of tyrosine residues in proteins . This disruption can lead to a decrease in cell proliferation and growth, and an increase in apoptosis .
Biochemical Pathways
The inhibition of EGFR-TK affects several biochemical pathways. Most notably, it disrupts the signaling pathways that are responsible for cell proliferation and survival . This disruption can lead to a decrease in the growth and proliferation of cancer cells .
Pharmacokinetics
It is known that the compound has the ability to inhibit the p-glycoprotein, which could potentially increase its bioavailability .
Result of Action
The result of the compound’s action is a decrease in the growth and proliferation of cancer cells, and an increase in apoptosis . In addition, the compound has been found to induce cell cycle arrest at the S phase, leading to an increase in pre-G cell population .
Advantages and Limitations for Lab Experiments
Compound has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its effects can be studied in both in vitro and in vivo models. Additionally, it is relatively stable and has a low toxicity profile. However, there are some limitations to its use in laboratory experiments. It is not water-soluble, which can make it difficult to work with in certain experiments. Additionally, it is not commercially available, so it must be synthesized in the laboratory.
Future Directions
Compound has potential for further research in several areas. For example, additional studies could be conducted to further elucidate its mechanism of action and to investigate its potential therapeutic applications. Additionally, further research could be conducted to investigate its potential for use in other cell signaling pathways and in other types of cancer. Finally, studies could be conducted to investigate its potential for use in combination with other drugs or therapies.
Synthesis Methods
Compound can be synthesized through a multi-step process involving the reaction of 3-amino-5-methyl-1H-pyrazole-4-carboxylic acid with dimethylamine and 4-methylphenyl isocyanate. This reaction is catalyzed by an acid such as hydrochloric acid, and the final product is purified by recrystallization.
properties
IUPAC Name |
3-amino-6-(dimethylamino)-1-(4-methylphenyl)pyrazolo[3,4-d][1,3]oxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-8-4-6-9(7-5-8)19-12-10(11(15)17-19)13(20)21-14(16-12)18(2)3/h4-7H,1-3H3,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDUQDUPYHRVJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=N2)N)C(=O)OC(=N3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-6-(dimethylamino)-1-(4-methylphenyl)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.